![molecular formula C11H16ClN3 B2878851 [2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride CAS No. 1185704-16-8](/img/structure/B2878851.png)
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride
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Overview
Description
“[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride” is a chemical compound that contains a benzimidazole nucleus . Benzimidazole is a heterocyclic aromatic organic compound, and this bicyclic compound consists of the fusion of benzene and imidazole . It is a constituent of many bioactive heterocyclic compounds that are of wide interest because of their diverse biological and clinical applications .
Scientific Research Applications
Organic Thin Film Transistors (OTFTs)
This compound can be used as an air-stable n-type dopant for n-channel Organic Thin Film Transistors (OTFTs) . OTFTs are a type of transistor that uses an organic semiconductor in its construction.
Solar Cells
The compound is also used in solar cells (OPVs). It’s mainly used as a semiconductor-based polymer for the fabrication of these devices .
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, this compound is used in the fabrication of Organic Light Emitting Diodes (OLEDs). OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones .
Antimicrobial Activity
Benzimidazole derivatives, which this compound is a part of, have been found to exhibit potent in vitro antimicrobial activity .
Antihypertensive Activity
A series of compounds containing the benzimidazole moiety, similar to this compound, have been screened for antihypertensive activity .
Drug Development
The benzimidazole moiety, which is a part of this compound, is a key component in the development of new drugs. It has a broad range of chemical and biological properties, making it an important synthon in drug development .
Treatment of Parasitic Diseases
Historically, benzimidazole and its derivatives have been used in the treatment of parasitic diseases .
Chemotherapeutic Agents
The benzimidazole ring system, which this compound contains, is a nucleus from which potential chemotherapeutic agents have been developed .
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . These activities suggest that the compound may interact with various targets, depending on the specific derivative and its functional groups.
Mode of Action
Benzimidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of complexes with enzymes or other proteins . The specific interactions and resulting changes would depend on the exact structure of the derivative and the nature of its target.
Biochemical Pathways
Given the wide range of biological activities exhibited by benzimidazole derivatives, it is likely that multiple pathways could be affected . The downstream effects would depend on the specific targets and mode of action of the compound.
Pharmacokinetics
Benzimidazole derivatives are generally known for their good bioavailability and stability . The specific ADME properties would depend on the exact structure of the derivative and could be influenced by factors such as its lipophilicity, molecular size, and the presence of specific functional groups.
Result of Action
Given the wide range of biological activities exhibited by benzimidazole derivatives, the compound could potentially have various effects at the molecular and cellular level . These effects would depend on the specific targets and mode of action of the compound.
Action Environment
Factors such as ph, temperature, and the presence of other substances could potentially influence the action of the compound
properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3.ClH/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12;/h3-4H,5-6,12H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSQHXFRYOUFIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethyl]amine hydrochloride |
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